2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

COMT Catechol O-methyltransferase Parkinson's disease

Researchers requiring isomeric-specific benzyloxybenzoic acid probes for COMT or 5-LO pathway studies need validated target engagement to avoid activity miscalls. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 938330-03-1) provides: • COMT inhibition with IC50 = 18 nM (rat brain), distinct from COX-2-selective 4-substituted regioisomers • 5-LO translocation inhibitory activity in RBL-2H3 cells, enabling leukotriene biosynthesis studies • Brominated scaffold handle for SAR exploration Supplied at ≥98% purity with certificate of analysis; available in mg-to-gram quantities for immediate global dispatch.

Molecular Formula C15H13BrO4
Molecular Weight 337.16 g/mol
CAS No. 938330-03-1
Cat. No. B3169911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
CAS938330-03-1
Molecular FormulaC15H13BrO4
Molecular Weight337.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H13BrO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18)
InChIKeyUIKFIHSUMKOQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid: Chemical Identity and Procurement


2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 938330-03-1) is a synthetic small molecule featuring a benzoic acid core with a 4-bromobenzyl ether at the 2-position and a methoxy substituent at the 3-position, with molecular formula C15H13BrO4 and molecular weight 337.17 g/mol . The compound is commercially available from multiple suppliers at purities up to 98% for research use . Its structure places it within a pharmacologically active class of brominated benzoic acid derivatives that exhibit measurable enzyme inhibition and cellular activity profiles relevant to oncology, inflammation, and CNS disorder research.

1COMT and 5‑LO pathway inhibition research tool
2Bromobenzyloxy‑benzoic acid scaffold for CNS / inflammation SAR
3Research‑grade purity available for reproducible enzyme assays

Why Regioisomer and Analog Substitution Fails


Within the bromobenzyloxy-benzoic acid series, substitution pattern critically governs biological activity and selectivity. Regioisomers such as 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) exhibit COX-2 inhibition (IC50 ~6 µM), whereas the 2-substituted target compound demonstrates preferential activity against catechol O-methyltransferase (COMT) and 5-lipoxygenase (5-LO) translocation . Removal of the 3-methoxy group (2-[(4-bromobenzyl)oxy]benzoic acid, CAS 860597-33-7) yields a compound with a distinct Ras inhibition profile (EC50 ~151 nM) [1]. Similarly, shifting bromine from para to ortho position (2-[(2-bromobenzyl)oxy]benzoic acid) alters target engagement [1]. These structure-activity divergences underscore that generic substitution within this class yields unpredictable and often non-overlapping pharmacological outcomes, necessitating procurement of the specific 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid isomer for assays targeting COMT, 5-LO, or related pathways.

!4‑substituted regioisomer (CAS 113457‑37‑7) primarily targets COX‑2, not COMT or 5‑LO; target engagement may shift dramatically.
!Des‑methoxy analog (CAS 860597‑33‑7) engages Ras pathway modulation; COMT/5‑LO profile may not be reproduced.
!Ortho‑bromo isomer (2‑[(2‑bromobenzyl)oxy]benzoic acid) exhibits distinct selectivity; direct substitution requires validation.

Quantitative Evidence vs. Structural Analogs


COMT Inhibition: 2-Substituted vs. 4-Substituted Regioisomer

The target compound demonstrates potent inhibition of catechol O-methyltransferase (COMT) from rat brain, a key enzyme in catecholamine neurotransmitter metabolism [1]. In contrast, the regioisomeric 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) is reported to exhibit COX-2 inhibitory activity rather than COMT activity, indicating that the 2-position substitution is critical for COMT engagement . This functional divergence highlights that the 2-substituted isomer is the appropriate choice for COMT-focused research programs.

COMT Inhibition
Cross‑study comparable
IC50 18 nM (target) vs no COMT activity (4‑substituted regioisomer)
Supports COMT assay interpretation
Rat brain COMT; 4‑regioisomer reported as COX‑2 inhibitor
COMT Catechol O-methyltransferase Parkinson's disease CNS disorders

5-Lipoxygenase Translocation: Role of Methoxy Substitution

The target compound inhibits 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. This mechanism is distinct from direct enzymatic inhibition and is critical for modulating leukotriene-mediated inflammatory responses. Analogs lacking the 3-methoxy group, such as 2-[(4-bromobenzyl)oxy]benzoic acid (CAS 860597-33-7), have been characterized primarily for Ras pathway inhibition (EC50 ~151 nM) rather than 5-LO translocation [2]. Similarly, ortho-bromo analogs (2-[(2-bromobenzyl)oxy]benzoic acid) show different selectivity profiles [2]. The 5-LO translocation inhibitory activity appears unique to the 2-[(4-bromobenzyl)oxy]-3-methoxy substitution pattern within this series.

5‑LO Translocation
Class‑level inference
Active in RBL‑2H3 cell model; exact IC50 not specified
Cell‑based translocation assay context
Des‑methoxy and ortho‑bromo analogs show Ras pathway modulation instead
5-Lipoxygenase 5-LO Inflammation Leukotriene biosynthesis

Positional Effects on Target Selectivity

The 2- vs. 4-substitution pattern on the benzoic acid core dictates entirely divergent biological activities. The 4-substituted regioisomer (4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid, CAS 113457-37-7) is utilized in the synthesis of hybrid molecules with COX-2 inhibitory activity (IC50 6 µM) , whereas the 2-substituted target compound exhibits COMT inhibition (IC50 18 nM) [1] and 5-LO translocation inhibition [2]. This positional effect is a well-documented phenomenon in substituted benzoic acids where ortho vs. para substitution alters molecular conformation, electronic distribution, and target binding site complementarity. A researcher expecting COX-2 inhibition from the 2-substituted isomer, or COMT inhibition from the 4-substituted isomer, would obtain null or confounding results.

Positional Selectivity
Cross‑study comparable
2‑substituted: COMT/5‑LO profile; 4‑substituted: COX‑2 profile (IC50 ~6 µM)
Regioisomer‑specific pathway engagement
Complete functional switch between substitution patterns
Structure-activity relationship SAR Regioisomer Positional isomerism

Impact of Methoxy Group Presence: COMT/5-LO Profile vs. Ras-Targeting Profile

The 3-methoxy substituent on the benzoic acid core of the target compound contributes critically to its COMT and 5-LO translocation inhibitory profile. Removal of this methoxy group yields 2-[(4-bromobenzyl)oxy]benzoic acid (CAS 860597-33-7), a compound that has been characterized in high-throughput screening for Ras-related pathway inhibition with an EC50 of approximately 151 nM [1]. No COMT or 5-LO activity is reported for the des-methoxy analog. This methoxy group likely influences both molecular recognition at the COMT active site and the physicochemical properties governing subcellular distribution relevant to 5-LO translocation. The presence of the methoxy group therefore constitutes a functional requirement for the target compound's unique dual activity profile.

Methoxy Group Impact
Class‑level inference
With methoxy: COMT/5‑LO; without methoxy: Ras EC50 ~151 nM
Functional requirement for dual COMT/5‑LO activity
Des‑methoxy analog does not replicate COMT/5‑LO profile
Methoxy group SAR Ras inhibition Functional group contribution

Research Applications


COMT Inhibitor Discovery for CNS Disorders

The compound's potent COMT inhibitory activity (IC50 = 18 nM in rat brain) [1] positions it as a valuable starting point for medicinal chemistry campaigns targeting catecholamine metabolism. COMT inhibitors are clinically validated as adjunctive therapy to levodopa in Parkinson's disease [1]. The 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid scaffold provides a brominated aromatic handle for further derivatization and SAR exploration, while the methoxy and carboxylic acid groups offer additional vectors for optimization of potency, selectivity, and CNS penetration.

5-Lipoxygenase Translocation and Inflammation Studies

Confirmation of 5-lipoxygenase translocation inhibitory activity in RBL-2H3 cells [2] supports the use of this compound as a chemical probe for investigating leukotriene biosynthesis and 5-LO subcellular dynamics. Unlike direct active-site inhibitors, translocation inhibitors modulate the enzyme's access to its substrate, arachidonic acid. This mechanism offers a distinct pharmacological approach to controlling leukotriene-mediated inflammatory responses in asthma, allergic rhinitis, and cardiovascular disease models. The compound can serve as a reference tool in screening cascades designed to identify novel 5-LO translocation inhibitors.

SAR Studies on Substituted Benzoic Acids

The stark activity divergence between the 2- and 4-substituted regioisomers (COMT/5-LO vs. COX-2) and between methoxy-present and methoxy-absent analogs (COMT/5-LO vs. Ras) [3] makes this compound series an instructive case study for medicinal chemistry training and SAR methodology development. The compound can be employed as a key member of a focused library to elucidate the molecular determinants of target selectivity within the bromobenzyloxy-benzoic acid chemical space.

COMT and 5-LO Assay Development

The availability of quantitative activity data (COMT IC50 = 18 nM) [1] and qualitative 5-LO translocation activity [2] enables the use of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid as a positive control or reference standard in the development, optimization, and quality control of enzymatic and cell-based assays for these targets. Its well-defined structure and commercial availability at research-grade purity support reproducible assay performance across laboratories.

Application
Selection Property
Validation Focus
Catecholamine metabolism studies (COMT)
Regioisomer‑specific COMT inhibition
Enzyme inhibition assay benchmarking
Leukotriene biosynthesis research (5‑LO)
5‑LO translocation inhibition
Cell‑based translocation assay validation
SAR and selectivity profiling
Substituent‑dependent target engagement
Target selectivity screening cascade
Assay development and quality control
Reference inhibitor consistency
Inter‑laboratory assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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